

In-depth Technical Guide: Physicochemical Properties of 6-Methyl-4-octanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Methyl-4-octanol

Cat. No.: B14477398

[Get Quote](#)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available data on the boiling and melting points of **6-Methyl-4-octanol** (CAS No. 66793-82-6). Due to a lack of experimentally determined values in publicly accessible databases, this document presents computationally predicted data. Furthermore, it outlines standardized experimental protocols for the determination of these fundamental physicochemical properties, in line with international guidelines, to aid researchers in experimental design.

Physicochemical Data: 6-Methyl-4-octanol

Quantitative data for the boiling and melting points of **6-Methyl-4-octanol** are not readily available from experimental sources in the cited literature. The following table summarizes the computed properties available from the PubChem database.^[1] It is critical to note that these are predicted values and should be used as estimations pending experimental verification.

Property	Value	Source
Molecular Formula	C ₉ H ₂₀ O	PubChem[1]
Molecular Weight	144.25 g/mol	PubChem[1]
Boiling Point	Not available	-
Melting Point	Not available	-
XLogP3 (Predicted)	3.1	PubChem[1]

Experimental Protocols for Determination of Boiling and Melting Points

For researchers seeking to experimentally determine the boiling and melting points of **6-Methyl-4-octanol** or similar compounds, the following methodologies are based on the OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals.

Determination of Boiling Point (OECD Guideline 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the standard atmospheric pressure (101.325 kPa).

1. Ebulliometer Method:

- Principle: This method involves measuring the boiling temperature of the substance by direct immersion of a temperature sensor in the boiling liquid.
- Apparatus: An ebulliometer equipped with a heating element, a condenser, and a calibrated temperature measuring device.
- Procedure:
 - Place the test substance in the ebulliometer.
 - Heat the substance to its boiling point.

- Record the temperature at which the liquid and vapor phases are in equilibrium under atmospheric pressure. The temperature should remain constant.

2. Dynamic Method:

- Principle: This method involves measuring the vapor pressure of the substance as a function of temperature. The boiling point is the temperature at which the vapor pressure reaches atmospheric pressure.
- Apparatus: A suitable apparatus to control and measure pressure and temperature.
- Procedure:
 - The sample is placed in a vessel connected to a pressure-regulating and pressure-measuring system.
 - The temperature of the sample is gradually increased, and the corresponding vapor pressure is recorded.
 - A curve of vapor pressure versus temperature is plotted, and the temperature at which the vapor pressure equals 101.325 kPa is determined.

3. Differential Scanning Calorimetry (DSC):

- Principle: DSC measures the difference in heat flow between the sample and a reference as a function of temperature. The onset temperature of the endothermic peak corresponding to boiling is taken as the boiling point.
- Apparatus: A differential scanning calorimeter.
- Procedure:
 - A small amount of the sample is hermetically sealed in a suitable pan.
 - The sample and a reference pan are heated at a constant rate.
 - The heat flow to the sample is recorded as a function of temperature. The boiling point is determined from the resulting thermogram.

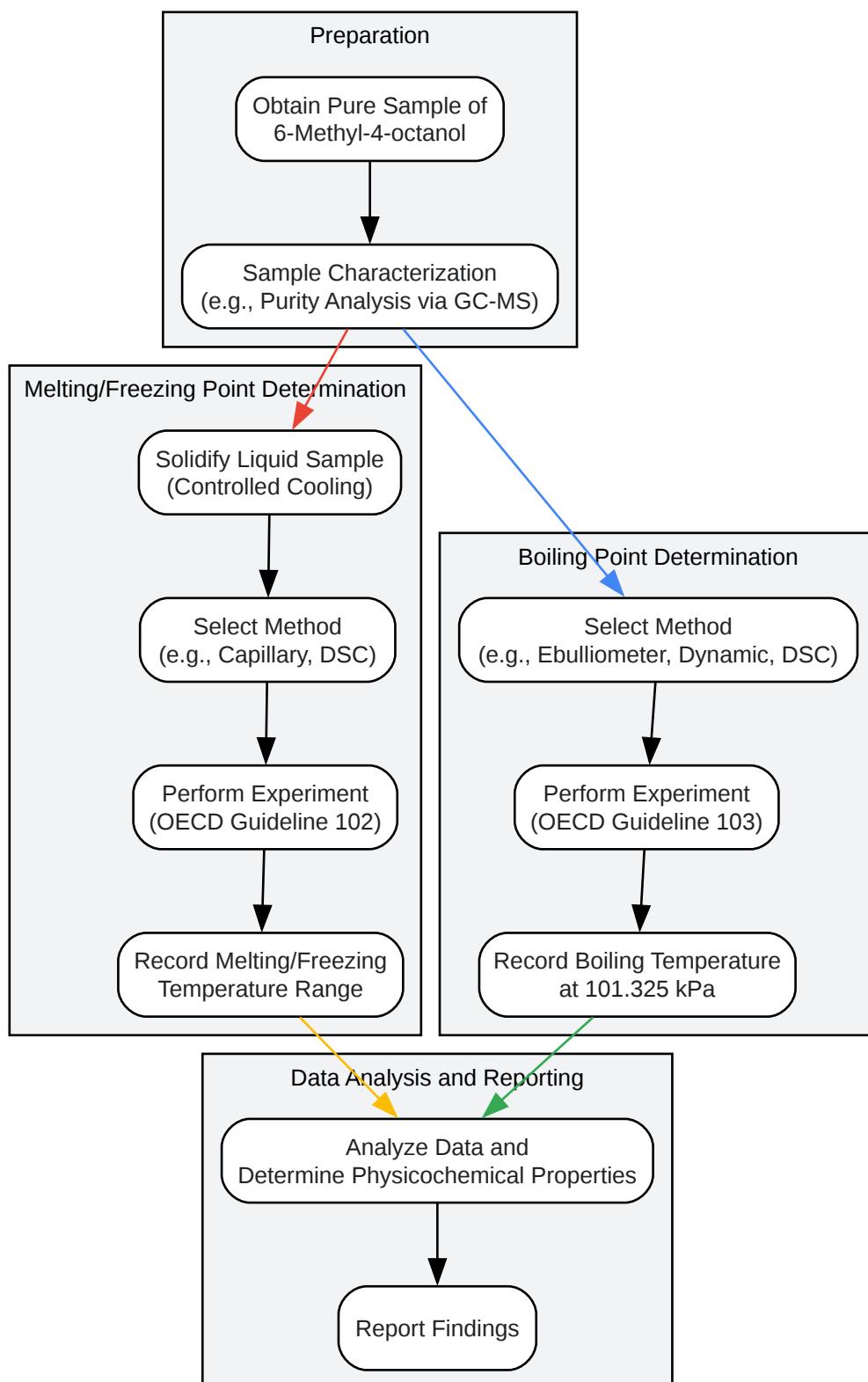
Determination of Melting Point (OECD Guideline 102)

For a substance that is liquid at room temperature, the melting point is often referred to as the freezing point.

1. Capillary Method:

- Principle: A small amount of the solidified substance is heated in a capillary tube, and the temperature range over which it melts is observed.
- Apparatus: A melting point apparatus with a heating block or bath and a calibrated thermometer or temperature sensor.
- Procedure:
 - The liquid sample is first solidified by cooling.
 - A small amount of the solidified sample is introduced into a capillary tube.
 - The capillary tube is placed in the melting point apparatus and heated at a slow, controlled rate.
 - The temperature at which the substance starts to melt and the temperature at which it is completely liquid are recorded as the melting range.

2. Differential Scanning Calorimetry (DSC):


- Principle: Similar to boiling point determination, DSC can be used to determine the melting point by measuring the heat flow associated with the solid-to-liquid phase transition.
- Apparatus: A differential scanning calorimeter.
- Procedure:
 - The liquid sample is cooled within the DSC to induce solidification.
 - The solidified sample is then heated at a constant rate.

- The onset temperature of the endothermic peak corresponding to melting is determined from the thermogram.

Visualizations

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the boiling and melting points of a liquid chemical substance.

[Click to download full resolution via product page](#)

Caption: Workflow for determining boiling and melting points.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Methyl-4-octanol | C9H20O | CID 13025091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-depth Technical Guide: Physicochemical Properties of 6-Methyl-4-octanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14477398#boiling-point-and-melting-point-of-6-methyl-4-octanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com